N-(4-methylphenyl)-1-[4-(4-methylphenyl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine is an organic compound characterized by the presence of a biphenyl structure with a methyl group and a methaneimine group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine typically involves the reaction of 4-methylbiphenyl with 4-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced reactors and automation to maintain consistent reaction conditions and optimize production rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized biphenyl compounds.
Scientific Research Applications
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine include:
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methaneamine
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methanol
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methanone
Uniqueness
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine is unique due to its specific structural features and the presence of both a biphenyl core and a methaneimine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that require specific molecular interactions and functionalities.
Properties
CAS No. |
1254576-63-0 |
---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.39 |
IUPAC Name |
N-(4-methylphenyl)-1-[4-(4-methylphenyl)phenyl]methanimine |
InChI |
InChI=1S/C21H19N/c1-16-3-9-19(10-4-16)20-11-7-18(8-12-20)15-22-21-13-5-17(2)6-14-21/h3-15H,1-2H3 |
InChI Key |
IDQMHNOKLOFKSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.